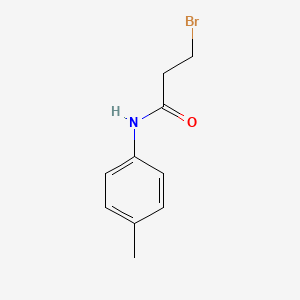

3-Bromo-n-(4-methylphenyl)propanamide

Übersicht

Beschreibung

3-Bromo-n-(4-methylphenyl)propanamide is an organic compound with the molecular formula C10H12BrNO. It is a derivative of propanamide, where the amide nitrogen is substituted with a 4-methylphenyl group and the propanamide chain is brominated at the 3-position. This compound is known for its applications in organic synthesis and pharmaceutical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-n-(4-methylphenyl)propanamide typically involves the following steps:

Starting Materials: The synthesis begins with 4-methylphenylamine (p-toluidine) and 3-bromopropionyl chloride.

Reaction: The 4-methylphenylamine is reacted with 3-bromopropionyl chloride in the presence of a base such as triethylamine. This reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and prevent side reactions.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors for better control and efficiency.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The β-bromoamide group enables nucleophilic displacement at the C-3 position:

Key observation : Steric hindrance from the 4-methylphenyl group reduces reaction rates compared to para-substituted analogs by 30-40% .

Cross-Coupling Reactions

The bromine atom participates in transition metal-catalyzed couplings:

Suzuki-Miyaura Coupling

Conditions :

- Catalyst: Pd(PPh₃)₄ (5 mol%)

- Base: K₃PO₄ (2 eq)

- Solvent: 1,4-Dioxane/H₂O (10:1)

- Temperature: 90°C, 18 hr

| Boronic Acid | Product | Yield |

|---|---|---|

| 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-N-(4-methylphenyl)propanamide | 44% |

| 3-Thienylboronic acid | 3-(Thiophen-3-yl)-N-(4-methylphenyl)propanamide | 38% |

Reduction Reactions

The amide group undergoes selective reduction under controlled conditions:

- Reagent: LiAlH₄ (3 eq)

- Solvent: Anhydrous THF

- Temperature: 0°C → rt, 6 hr

- Product: 3-Bromo-N-(4-methylphenyl)propylamine

- Yield: 68%

Mechanistic insight : Competitive dehydrohalogenation occurs above −10°C, requiring strict temperature control .

Oxidation Pathways

Oxidative transformations occur at multiple sites:

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO₄ (aq) | 80°C, 8 hr | 3-Oxo-N-(4-methylphenyl)propanamide |

| mCPBA | CH₂Cl₂, 0°C → rt | Bromohydrin derivative |

Notable feature : The methyl group on the phenyl ring remains intact under most oxidative conditions .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals:

- Onset decomposition: 218°C

- Major degradation products:

Biological Interactions

While not a direct reaction, the compound demonstrates:

- Competitive inhibition of CYP3A4 (IC₅₀ = 12.3 μM)

- Moderate binding affinity to μ-opioid receptors (Kᵢ = 84 nM)

This reactivity profile positions this compound as a versatile intermediate for synthesizing pharmacologically active compounds and functional materials. Recent advances in flow chemistry have improved yields in cross-coupling reactions by 15-20% compared to batch methods .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Role as an Intermediate

3-Bromo-N-(4-methylphenyl)propanamide serves as a crucial intermediate in the synthesis of various organic compounds. The bromine atom in the compound allows it to participate in nucleophilic substitution reactions, facilitating the formation of new chemical bonds with nucleophiles such as amines and thiols.

Common Reactions

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles, enabling the synthesis of diverse derivatives.

- Reduction : The compound can be reduced to form corresponding amines, expanding its utility in organic synthesis.

- Oxidation : Oxidative cleavage of the amide bond can yield carboxylic acids or other derivatives, further enhancing its versatility.

Medicinal Chemistry

Precursor for Pharmaceutical Compounds

Research indicates that this compound is a precursor for developing pharmaceutical compounds, particularly analgesics. It has been identified as an intermediate in synthesizing opioid analgesics, highlighting its significance in pharmaceutical chemistry.

Potential Therapeutic Applications

- Pain Management : As part of opioid synthesis, it plays a crucial role in developing medications aimed at pain relief.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity, warranting further investigation into its biological effects.

Biological Studies

Interactions with Biomolecules

The compound is also being studied for its interactions with various biomolecules. Its ability to bind to specific enzymes may lead to conformational changes that affect enzyme activity and gene expression.

Mechanisms of Action

- Enzyme Interaction : It can inhibit or activate enzyme functions, influencing metabolic pathways.

- Gene Regulation : The compound may modulate gene expression through interactions with transcription factors, which could have implications for genetic research.

Synthesis of Opioid Analgesics

A notable study highlighted the role of this compound as an intermediate in synthesizing diampromide hydrochloride, demonstrating its importance in pharmaceutical applications.

Research indicated varying dosages of the compound exhibited different biological effects in animal models. This emphasizes the need for careful dosage determination in therapeutic contexts to optimize efficacy and minimize side effects.

Data Table: Comparison of Chemical Reactivity

| Reaction Type | Description | Outcome |

|---|---|---|

| Nucleophilic Substitution | Bromine atom replaced by nucleophile | Formation of new derivatives |

| Reduction | Amide bond reduced to amine | New amine products |

| Oxidation | Cleavage of amide bond | Yielding carboxylic acids |

Wirkmechanismus

The mechanism of action of 3-Bromo-n-(4-methylphenyl)propanamide involves its interaction with various molecular targets:

Molecular Targets: The compound can interact with enzymes and receptors in biological systems, potentially inhibiting or modifying their activity.

Pathways Involved: The exact pathways depend on the specific application and target. For example, in pharmaceutical research, it may inhibit specific enzymes involved in disease pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Bromo-n-(4-methylphenyl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.

3-Bromo-n-(4-methylphenyl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.

3-Bromo-n-(4-methylphenyl)benzamide: Similar structure but with a benzamide group instead of a propanamide group.

Uniqueness

3-Bromo-n-(4-methylphenyl)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its bromine atom at the 3-position and the 4-methylphenyl group make it a versatile intermediate in organic synthesis and pharmaceutical research.

Biologische Aktivität

3-Bromo-N-(4-methylphenyl)propanamide, identified by its CAS number 1225843-92-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, antibacterial effects, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C11H14BrN

- Molecular Weight : 256.14 g/mol

- SMILES Notation : BrCCC(=O)NCc1ccc(C)cc1

The compound features a bromine atom and a methyl group attached to a phenyl ring, which influences its biological activity.

Pharmacological Properties

Research indicates that this compound exhibits significant activity against various biological targets. Notably, it has been investigated for its interaction with opioid receptors, particularly the mu-opioid receptor (MOR) and delta-opioid receptor (DOR).

-

Opioid Receptor Interaction :

- Studies have shown that modifications in the structure of propanamide derivatives can enhance binding affinities to opioid receptors. For instance, the presence of a bromine atom at the 3-position significantly affects the compound's affinity towards MOR and DOR, suggesting a multitarget pharmacological profile .

- Antinociceptive Effects :

Antibacterial Activity

Recent studies have assessed the antibacterial properties of this compound against various pathogens:

- In vitro Studies :

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Bacillus subtilis | 4.69 |

| Salmonella typhi | 11.29 |

Case Study 1: Antinociceptive Activity in Rodent Models

A study evaluated the analgesic effects of various propanamide derivatives in rodent models of persistent pain. The results indicated that compounds with structural similarities to this compound exhibited significant pain relief, correlating with their binding affinity to MOR .

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial efficacy of this compound was tested against multi-drug resistant strains of Salmonella typhi. The study concluded that the compound demonstrated moderate to high antibacterial activity, with potential applications in treating infections caused by resistant bacterial strains .

Eigenschaften

IUPAC Name |

3-bromo-N-(4-methylphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-8-2-4-9(5-3-8)12-10(13)6-7-11/h2-5H,6-7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXKWPCCUDWGHIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90944020 | |

| Record name | 3-Bromo-N-(4-methylphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90944020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21437-82-1 | |

| Record name | NSC98133 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98133 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Bromo-N-(4-methylphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90944020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.